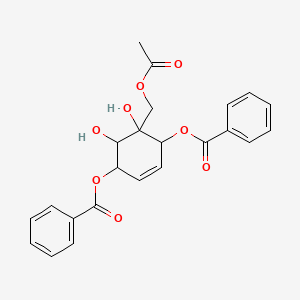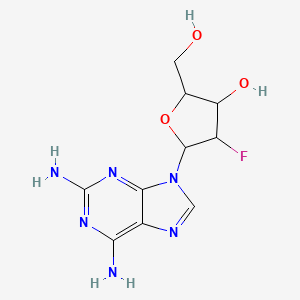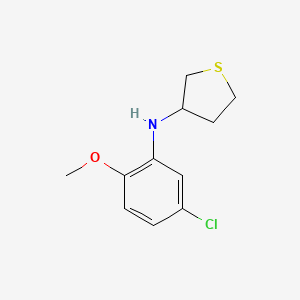
2-(1H-imidazol-1-yl)pyridine-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-imidazol-1-yl)pyridine-4-carbothioamide is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyridine moieties in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)pyridine-4-carbothioamide typically involves the reaction of 2-chloropyridine-4-carbothioamide with imidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the chlorine atom by the imidazole group. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-imidazol-1-yl)pyridine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carbothioamide group to a corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-(1H-imidazol-1-yl)pyridine-4-carbothioamide serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology
The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It can act as a ligand for metal ions, forming coordination complexes that are useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, derivatives of this compound have been investigated for their antimicrobial, antifungal, and anticancer activities. The presence of both imidazole and pyridine rings is known to enhance the biological activity of these compounds.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as catalysts and polymers. Its unique structure allows for the design of materials with tailored functionalities.
Mecanismo De Acción
The mechanism by which 2-(1H-imidazol-1-yl)pyridine-4-carbothioamide exerts its effects often involves interaction with specific molecular targets. For instance, in biological systems, it can bind to metal ions or enzymes, altering their activity. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the function of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-imidazol-1-yl)pyridine
- 2-(1H-imidazol-1-yl)benzothiazole
- 2-(1H-imidazol-1-yl)quinoline
Uniqueness
Compared to similar compounds, 2-(1H-imidazol-1-yl)pyridine-4-carbothioamide is unique due to the presence of the carbothioamide group, which imparts additional reactivity and potential for forming diverse derivatives. This functional group can participate in various chemical reactions, making the compound more versatile in synthetic applications.
Propiedades
Fórmula molecular |
C9H8N4S |
|---|---|
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
2-imidazol-1-ylpyridine-4-carbothioamide |
InChI |
InChI=1S/C9H8N4S/c10-9(14)7-1-2-12-8(5-7)13-4-3-11-6-13/h1-6H,(H2,10,14) |
Clave InChI |
ZDTXNAUXXHKSMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C(=S)N)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12101582.png)
![8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine](/img/structure/B12101587.png)
![Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate](/img/structure/B12101597.png)



![(18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate](/img/structure/B12101612.png)




![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)
